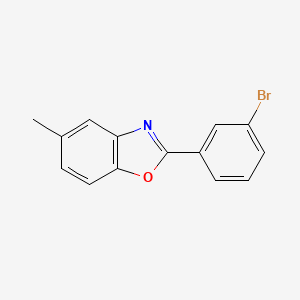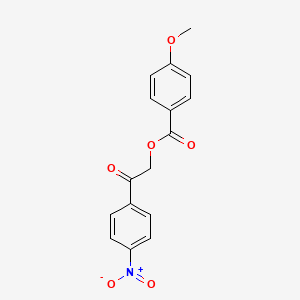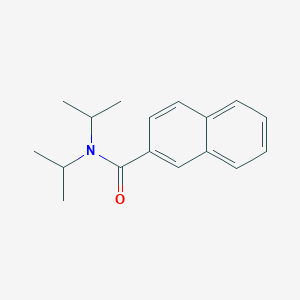![molecular formula C14H16F3N3O3 B5854202 3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5854202.png)
3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide, also known as TFB-TMA, is a chemical compound that has been gaining attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide's mechanism of action is not fully understood, but it is thought to involve the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. The compound has been shown to increase the levels of ROS in cancer cells, leading to oxidative stress and ultimately cell death. Additionally, 3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide has been found to activate the mitochondrial pathway of apoptosis, leading to the release of cytochrome c and the activation of caspases.
Biochemical and Physiological Effects:
3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide has been found to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and selectively detect ROS in biological samples. The compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide in lab experiments is its high selectivity for ROS detection. The compound has been shown to be highly specific for detecting ROS in biological samples, making it a valuable tool for studying the role of ROS in disease development. However, one limitation of using 3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide is its potential toxicity to cells at high concentrations. Careful optimization of experimental conditions is necessary to ensure that the compound is used at non-toxic concentrations.
Direcciones Futuras
There are several future directions for research on 3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide, including its use as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to fully understand the compound's mechanism of action and to optimize its therapeutic potential. Additionally, 3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide's potential as a fluorescent probe for detecting ROS in biological samples could be further explored, potentially leading to the development of new diagnostic tools for various diseases.
Métodos De Síntesis
3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide can be synthesized using a simple one-pot reaction that involves the condensation of 3-(trifluoromethyl)benzaldehyde with 3-amino-4-methoxybutanoic acid hydrazide in the presence of acetic acid. The resulting product is then purified using column chromatography, yielding a white crystalline powder with a melting point of 152-154°C.
Aplicaciones Científicas De Investigación
3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide has been found to have various scientific research applications, including its use as a fluorescent probe for detecting reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases such as cancer and neurodegenerative disorders. 3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide can selectively detect ROS in biological samples, making it a valuable tool for studying the role of ROS in disease development.
Another potential application of 3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide is in the development of new drugs for the treatment of cancer. 3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer cells. This inhibition is thought to be due to the compound's ability to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
(3E)-3-[(2-methoxyacetyl)hydrazinylidene]-N-[3-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O3/c1-9(19-20-13(22)8-23-2)6-12(21)18-11-5-3-4-10(7-11)14(15,16)17/h3-5,7H,6,8H2,1-2H3,(H,18,21)(H,20,22)/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHYFULMHROUTG-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC)CC(=O)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)COC)/CC(=O)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-[(2-methoxyacetyl)hydrazinylidene]-N-[3-(trifluoromethyl)phenyl]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5854124.png)
![4-benzyl-5-[(2-methyl-1H-indol-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5854130.png)
![1-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5854148.png)
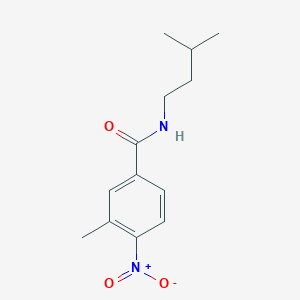
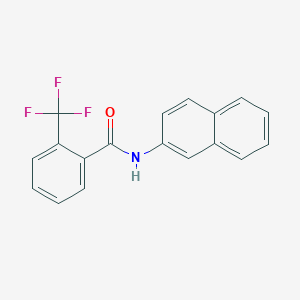
![1-[(3,4-dimethoxyphenyl)acetyl]-4-phenylpiperazine](/img/structure/B5854160.png)

![2,4,9-trimethyl-7,8-dihydro-6H-cyclopenta[b]pyrido[3',2':4,5]thieno[2,3-e]pyridine](/img/structure/B5854195.png)
![N'-{[2-(2-nitrophenyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5854207.png)
